molecular formula C12H13N3O2 B1518805 N-(3-methoxybenzyl)-1H-imidazole-1-carboxamide CAS No. 1087792-36-6

N-(3-methoxybenzyl)-1H-imidazole-1-carboxamide

Cat. No. B1518805
CAS RN: 1087792-36-6
M. Wt: 231.25 g/mol
InChI Key: SWSAWMINLQCPMN-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-1H-imidazole-1-carboxamide, also known as MBI-1, is a novel small molecule that has been studied for its potential use in a variety of scientific applications. MBI-1 is a derivative of imidazole, a heterocyclic aromatic organic compound with a five-membered ring structure. It has been studied for its ability to act as an inhibitor of enzymes, as an antioxidant, and as a drug target.

Scientific Research Applications

Antibacterial and Cytotoxicity Studies

N-(3-methoxybenzyl)-1H-imidazole-1-carboxamide and its derivatives have been investigated for their antibacterial and cytotoxic properties. For instance, p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene (NHC) silver complexes were synthesized from 1H-imidazole. These complexes demonstrated significant antibacterial activity against Gram-negative bacteria (Escherichia coli) and Gram-positive bacteria (Staphylococcus aureus). Moreover, they exhibited cytotoxicity in preliminary in vitro tests on the Caki-1 cell line, suggesting potential applications in cancer research (Patil et al., 2010).

Synthesis of Novel Compounds

The compound has also been a focus in the synthesis of novel chemical compounds. For example, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, a structurally related compound, was synthesized using a 'one-pot' reductive cyclization process (Bhaskar et al., 2019).

Development of Protecting Groups in Chemistry

The compound and its analogs have contributed to the development of new protecting groups in chemistry. For example, the development of the carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), involved the use of p-methoxybenzyl esters, demonstrating its utility in complex chemical syntheses (Muranaka et al., 2011).

Antimycobacterial and Antiproliferative Activities

There is research exploring the antimycobacterial and antiproliferative activities of imidazole derivatives. For instance, 4‐substituted 1‐(p‐methoxybenzyl)imidazoles were synthesized and evaluated for their in vitro antimycobacterial activity. Some of these compounds exhibited significant activity, indicating their potential in the development of antimycobacterial agents (Miranda & Gundersen, 2009).

Involvement in Various Chemical Reactions

The compound has been involved in various chemical reactions, demonstrating its versatility. For example, a study focused on the three-component reaction between imidazoles, isocyanates, and cyanophenylacetylene, leading to the formation of N-(Z)-alkenylimidazole-2-carboxamides. This reaction illustrates the compound's role in facilitating novel chemical pathways (Belyaeva et al., 2012).

Mechanism of Action

Target of Action

The primary targets of N-[(3-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide are currently unknown. The compound belongs to the class of indole derivatives , which are known to bind with high affinity to multiple receptors

Mode of Action

The mode of action of N-[(3-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide is not well understood at this time. Given its structural similarity to other indole derivatives, it may interact with its targets in a similar manner. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interactions of N-[(3-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide with its targets and the resulting changes require further investigation.

Biochemical Pathways

The biochemical pathways affected by N-[(3-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide are currently unknown. As an indole derivative, it may affect a variety of pathways, given the broad spectrum of biological activities associated with this class of compounds

Result of Action

The molecular and cellular effects of N-[(3-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide’s action are currently unknown. Given its structural similarity to other indole derivatives, it may have a range of potential effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-17-11-4-2-3-10(7-11)8-14-12(16)15-6-5-13-9-15/h2-7,9H,8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSAWMINLQCPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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